molecular formula C12H16O2 B024223 4-[2-(Cyclopropylmethoxy)ethyl]phenol CAS No. 63659-16-5

4-[2-(Cyclopropylmethoxy)ethyl]phenol

Katalognummer: B024223
CAS-Nummer: 63659-16-5
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: WNEQFDSWDCYKOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(Cyclopropylmethoxy)ethyl]phenol, also known as this compound, is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[2-(cyclopropylmethoxy)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,13H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEQFDSWDCYKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453413
Record name 4-[2-(cyclopropylmethoxy)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63659-16-5
Record name 4-[2-(Cyclopropylmethoxy)ethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63659-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-(Cyclopropylmethoxy)ethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(cyclopropylmethoxy)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-[2-(cyclopropylmethoxy)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU56QY6BBB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-[2-(cyclopropylmethoxy)ethyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed exposition on the synthesis and characterization of 4-[2-(cyclopropylmethoxy)ethyl]phenol, a key intermediate in the pharmaceutical industry, notably for the production of the β-blocker Betaxolol.[1][2][3] We will explore an optimized synthetic pathway via the Williamson ether synthesis, offering a rationale for strategic decisions in the reaction design. Furthermore, this document outlines a comprehensive characterization workflow, employing modern analytical techniques such as NMR, IR, and mass spectrometry to ensure the structural integrity and purity of the synthesized compound. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the preparation and validation of this important chemical entity.

Introduction: The Significance of this compound

This compound (CAS No. 63659-16-5) is an organic compound featuring a phenol ring substituted with a 2-(cyclopropylmethoxy)ethyl group at the para position.[4][5] Its molecular structure combines a phenolic hydroxyl group, an ether linkage, and a strained cyclopropyl ring, which impart unique chemical properties and reactivity.

The primary significance of this compound lies in its role as a pivotal precursor in the synthesis of Betaxolol, a selective β1 adrenergic receptor antagonist used in the treatment of hypertension and glaucoma.[1][2][3] The precise architecture of the this compound side chain is crucial for the pharmacological activity of the final drug product. Therefore, a robust and well-characterized synthetic route is paramount for ensuring the quality and efficacy of the active pharmaceutical ingredient (API).

Compound Properties:

  • Molecular Formula: C₁₂H₁₆O₂[5]

  • Molecular Weight: 192.25 g/mol [2][5]

  • Appearance: Typically a colorless to pale yellow liquid or solid, depending on purity.[4]

Synthetic Strategy: A Chemoselective Williamson Ether Synthesis Approach

Retrosynthetic Analysis

The core of this compound is an ether linkage. The most logical and industrially scalable approach to form this bond is the Williamson ether synthesis , an Sₙ2 reaction between an alkoxide and an alkyl halide.[6][7][8] Retrosynthetically, this leads to two primary disconnection pathways:

G cluster_A Route A (Preferred) cluster_B Route B (Disfavored) target This compound sm1_A 4-(2-hydroxyethyl)phenol target->sm1_A Disconnect C-O ether bond sm2_A Cyclopropylmethyl Halide target->sm2_A sm1_B 4-(2-haloethyl)phenol target->sm1_B Disconnect C-O ether bond sm2_B Cyclopropylmethanol target->sm2_B G start 1. Reaction Setup reagents Combine 4-(2-hydroxyethyl)phenol, K₂CO₃, TBAB, and MeCN in a flask. start->reagents stir Stir mixture at room temperature. reagents->stir addition 2. Add Cyclopropylmethyl Bromide (dropwise). stir->addition reflux 3. Heat to Reflux (e.g., 80°C) Monitor by TLC (4-8 hours). addition->reflux workup 4. Work-up reflux->workup cool Cool to RT, filter solids. workup->cool quench Quench filtrate with sat. aq. NH₄Cl. cool->quench extract Extract with Ethyl Acetate (3x). quench->extract wash Wash combined organic layers with water and brine. extract->wash dry Dry over Na₂SO₄, filter, and concentrate in vacuo. wash->dry purify 5. Purification dry->purify chromatography Purify crude oil via flash column chromatography (Hexane/EtOAc gradient). purify->chromatography characterize 6. Characterization (NMR, IR, MS). chromatography->characterize G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Analysis product Purified Product nmr ¹H & ¹³C NMR product->nmr Structural Elucidation ir FT-IR product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight Confirmation hplc HPLC / GC product->hplc Purity Assessment final_structure Confirmed Structure nmr->final_structure ir->final_structure ms->final_structure final_purity Purity >98% hplc->final_purity

Sources

Technical Profile: 4-[2-(Cyclopropylmethoxy)ethyl]phenol (CAS 63659-16-5)

[1][2][3][4][5][6]

Executive Summary

CAS 63659-16-5 , chemically identified as 4-[2-(cyclopropylmethoxy)ethyl]phenol , is a critical organic intermediate and a pharmacopeial impurity associated with the synthesis of Betaxolol , a cardioselective

123

In drug development and quality control (QC), this compound is designated as Betaxolol Impurity D (European Pharmacopoeia/EP).[4] Its presence must be rigorously controlled during Active Pharmaceutical Ingredient (API) manufacturing, as unreacted phenol residues can affect the purity and stability of the final drug substance. This guide details its synthesis, physicochemical properties, analytical profiling, and role in the Betaxolol manufacturing stream.

Part 1: Chemical Identity & Structural Analysis

The structure of CAS 63659-16-5 features a phenol core substituted at the para position with an ethyl ether chain terminated by a cyclopropyl group. This specific lipophilic tail is responsible for Betaxolol's distinct pharmacokinetic profile compared to other beta-blockers.

Table 1: Chemical Identification Data
ParameterSpecification
Chemical Name This compound
Common Synonyms Betaxolol Impurity D (EP); Betaxolol Phenol Analog; Des-epoxy Betaxolol
CAS Number 63659-16-5
Molecular Formula

Molecular Weight 192.25 g/mol
SMILES OC1=CC=C(CCOCC2CC2)C=C1
InChI Key WNEQFDSWDCYKOE-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil or low-melting solid

Part 2: Synthesis & Manufacturing Utility

Synthetic Pathway

The synthesis of CAS 63659-16-5 is the foundational step in constructing the Betaxolol scaffold. It is typically prepared via the Williamson ether synthesis or nucleophilic substitution, linking Tyrosol (4-hydroxyphenethyl alcohol) with a cyclopropylmethyl halide.

Protocol Logic & Causality
  • Selective Alkylation: The reaction must selectively alkylate the aliphatic alcohol of Tyrosol while preserving the phenolic hydroxyl. This is achieved by exploiting the pKa difference (Aliphatic OH pKa ~16 vs. Phenolic OH pKa ~10) or by using selective bases/protecting groups, though direct alkylation is often preferred in industrial settings for atom economy.

  • Downstream Reactivity: Once isolated, CAS 63659-16-5 acts as the nucleophile in the next step, attacking epichlorohydrin to form the epoxide ring required for the amine opening that yields Betaxolol.

Visualization: Betaxolol Synthesis Workflow

The following diagram illustrates the position of CAS 63659-16-5 within the manufacturing stream.

BetaxololSynthesisTyrosolTyrosol(Starting Material)ImpurityDCAS 63659-16-5(Impurity D)KEY INTERMEDIATETyrosol->ImpurityDAlkylation(NaOH/DMSO)CPM_HalideCyclopropylmethylHalideCPM_Halide->ImpurityDImpurityCEpoxide Intermediate(Impurity C)ImpurityD->ImpurityCEpoxidation(K2CO3/Acetone)BetaxololBetaxolol API(Final Drug)ImpurityD->BetaxololUnreacted Residue(Impurity Trace)EpichlorohydrinEpichlorohydrinEpichlorohydrin->ImpurityCImpurityC->BetaxololRing Opening(Aminolysis)IsopropylamineIsopropylamineIsopropylamine->Betaxolol

Figure 1: Synthetic workflow showing CAS 63659-16-5 as the primary precursor to the Betaxolol epoxide.

Part 3: Analytical Profiling & Properties

Accurate detection of CAS 63659-16-5 is mandatory for regulatory compliance (ICH Q3A/Q3B). It is less polar than Betaxolol due to the lack of the secondary amine and hydroxyl group on the side chain.

Physicochemical Properties[9][10][11][12][13][14]
  • Solubility: Highly soluble in methanol, acetonitrile, and dichloromethane. Sparingly soluble in water due to the hydrophobic cyclopropyl-ethyl tail.

  • Acidity (pKa): ~10.0 (Phenolic OH). This property is utilized in extraction; it can be deprotonated by strong bases (NaOH) to become water-soluble as a phenolate salt.

Experimental Protocol: HPLC Detection

This method separates Impurity D from the API based on hydrophobicity.

  • Column: C18 Reverse Phase (e.g.,

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 0.1% Phosphoric Acid or TFA in Water (Buffer).

  • Mobile Phase B: Acetonitrile (Organic Modifier).

  • Gradient:

    • 0-5 min: 80% A / 20% B (Isocratic hold for polar impurities)

    • 5-20 min: Linear ramp to 20% A / 80% B (Elution of lipophilic Impurity D)

    • 20-25 min: Hold at 80% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (aromatic ring absorption) and 275 nm (phenol specific).

  • Retention Logic: Betaxolol (amine, polar) elutes earlier. CAS 63659-16-5 (phenol ether, non-polar) elutes significantly later, typically with a Relative Retention Time (RRT) > 1.5 relative to Betaxolol.

Structural Verification (NMR)

A self-validating NMR spectrum for CAS 63659-16-5 must show specific signals confirming the intact cyclopropyl group and the para-substituted benzene ring.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
Aromatic (Phenol) 6.7 - 7.1Two Doublets (AA'BB')Characteristic para-substitution pattern.
Phenolic -OH ~5.0 - 9.0Broad SingletExchangeable; shift varies with solvent/conc.
Ether

3.5 - 3.7TripletMethylene adjacent to oxygen.
Benzylic

2.7 - 2.8TripletMethylene attached to the ring.
Cyclopropyl

3.2 - 3.3DoubletMethylene attached to cyclopropyl ring.
Cyclopropyl Ring 0.2 - 0.6MultipletsHigh-field signals unique to the cyclopropyl protons.

Part 4: Regulatory & Safety Considerations

Impurity Status[2][3][4][6][7][11][12][15][16]
  • Classification: Process Intermediate / Organic Impurity.

  • Regulatory Limit: In the final Betaxolol Hydrochloride API, this compound must typically be controlled to < 0.15% (ICH Q3A qualification threshold).

  • Origin: Arises from incomplete reaction with epichlorohydrin or hydrolysis of the epoxide intermediate back to the phenol.

Safety & Handling (GHS)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation (Phenolic nature).

    • H319: Causes serious eye irritation.

    • H412: Harmful to aquatic life with long-lasting effects (due to lipophilicity).

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of mists.

References

  • European Directorate for the Quality of Medicines (EDQM). Betaxolol Hydrochloride Monograph 01/2008:1072. European Pharmacopoeia. Link

  • Manoharan, M. et al. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol (Betaxolol Precursors).[5] Pharmacia, 67(2), 53-60. Link

  • Xu, F. & Fang, G. (2013).[6] Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. Advanced Materials Research, 634-638, 1070-1073. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136483: this compound.Link

  • Joshi, R. et al. (2005).[7] Chemo-enzymatic synthesis of enantiopure (S)-betaxolol. Tetrahedron: Asymmetry, 16(18), 3083-3092. (Describes synthesis via CAS 63659-16-5).[8][9][10] Link

Pharmacological & Toxicological Profiling of Betaxolol Intermediates: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Pharmacological Relevance of Betaxolol Intermediates Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Toxicology Specialists

Executive Summary

In the synthesis of Betaxolol, a cardioselective


-adrenergic receptor antagonist, the pharmacological relevance of its intermediates extends beyond mere synthetic utility. This guide analyzes the two critical intermediates: the Phenol Precursor  (4-[2-(cyclopropylmethoxy)ethyl]phenol) and the Epoxide Intermediate  (1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxypropane).

While these molecules lack the secondary amine required for therapeutic beta-blockade, they possess distinct toxicophores and reactive moieties . The Epoxide Intermediate, specifically, represents a critical control point due to its classification as a Potential Genotoxic Impurity (PGI), governed by ICH M7 guidelines. This paper synthesizes their chemical genesis, structure-activity relationships (SAR), and safety protocols.

Chemical Genesis & Structural Logic

The synthesis of Betaxolol typically follows a convergent pathway. Understanding this flow is essential to pinpointing where pharmacological risks arise.

The Pathway Logic

The core pharmacophore of Betaxolol is the aryloxypropanolamine tail. The synthesis constructs this by attaching a reactive "head" (epichlorohydrin) to a lipophilic "tail" (the phenol derivative), followed by amination.

  • Step 1 (Activation): The Phenol Precursor is alkylated with epichlorohydrin.

  • Step 2 (Coupling): The resulting Epoxide Intermediate is ring-opened by isopropylamine.

Visualization: Synthesis & Impurity Fate

The following diagram illustrates the transformation and the specific structural divergences that dictate pharmacological activity vs. toxicity.

Betaxolol_Synthesis cluster_tox Toxicity Critical Control Point Phenol Phenol Precursor (Lipophilic Tail) CAS: 63659-16-5 Epoxide Epoxide Intermediate (Reactive Electrophile) CAS: 63659-17-6 Phenol->Epoxide Williamson Ether Synthesis (K2CO3, Acetone) Epi Epichlorohydrin (Linker) Epi->Epoxide Betaxolol Betaxolol (Active Drug) Epoxide->Betaxolol Aminolysis (Ring Opening) Isopropyl Isopropylamine (Pharmacophore Trigger) Isopropyl->Betaxolol

Figure 1: Synthetic pathway highlighting the Epoxide Intermediate as a critical control point for toxicity.[1][2]

Pharmacological Profiling of Key Intermediates

The Epoxide Intermediate (Betaxolol Impurity C)

Chemical Name: 1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxypropane Relevance: High (Toxicological)

  • Mechanism of Action (Toxicology): Unlike the final drug, this intermediate contains a strained oxirane ring. It acts as a direct-acting alkylating agent. In biological systems, it can nucleophilically attack DNA bases (e.g., N7-guanine), leading to adduct formation.

  • Therapeutic Activity: Negligible.[3] The absence of the isopropylamine group prevents hydrogen bonding with the Asp121 residue in the

    
    -adrenergic receptor, rendering it inactive for hypertension treatment.
    
  • Regulatory Status: Classified as a Mutagenic Impurity (Class 2 or 3 in ICH M7) . It carries the GHS hazard H341 (Suspected of causing genetic defects).

The Phenol Precursor

Chemical Name: this compound Relevance: Moderate (Synthetic & Irritant)

  • Structure-Activity Relationship (SAR): The cyclopropylmethoxyethyl chain provides the lipophilicity required for Betaxolol's ocular penetration (in glaucoma formulations). However, without the propanolamine side chain, the phenol has no affinity for beta-receptors.

  • Toxicity: Phenols are generally protoplasmic poisons. This specific intermediate is an irritant (H319) and possesses acute oral toxicity (H302), likely due to uncoupling of oxidative phosphorylation or non-specific protein denaturation.

Comparative Data Table
FeaturePhenol PrecursorEpoxide IntermediateBetaxolol (Final Drug)
CAS Number 63659-16-563659-17-663659-18-7
Primary Moiety Phenolic -OHOxirane RingSecondary Amine

Affinity
NoneNegligibleHigh (

nM range)
Key Hazard Acute Toxicity / IrritantGenotoxicity (Mutagenic) Bradycardia (On-target)
ICH M7 Status Non-mutagenicPotential Mutagen N/A

Experimental Protocols

Protocol A: Synthesis & Isolation of Epoxide Intermediate

Purpose: To isolate the intermediate for use as a reference standard in impurity profiling.

  • Reagents: this compound (1.0 eq), Epichlorohydrin (5.0 eq, excess acts as solvent), Potassium Carbonate (2.5 eq).

  • Reaction:

    • Charge phenol and

      
       into a round-bottom flask.
      
    • Add Epichlorohydrin dropwise at 60°C to prevent exotherms.

    • Reflux at 80°C for 5–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup:

    • Cool to room temperature and filter off inorganic salts.

    • Distill off excess epichlorohydrin under reduced pressure.

    • Purification: The residue is often an oil. Purify via column chromatography (Silica gel 60-120 mesh) to remove the dimer impurity (formed if two phenols react with one epichlorohydrin).

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the phenolic proton (
    
    
    
    9.0 ppm) and appearance of epoxide protons (
    
    
    2.7–3.3 ppm).
Protocol B: Genotoxicity Assessment (Ames Test)

Purpose: To quantify the mutagenic risk of the Epoxide Intermediate.

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537.

  • Metabolic Activation: Perform assays with and without S9 fraction (rat liver extract) to detect direct mutagens vs. pro-mutagens.

  • Dosing: Prepare 5 concentration levels of the Epoxide Intermediate (e.g., 0.5 to 5000

    
     g/plate ) in DMSO.
    
  • Criterion: A positive result is defined as a dose-dependent increase in revertant colonies

    
     2-fold over background.
    
    • Note: Epoxides often show positivity in TA100/TA1535 due to base-pair substitution mechanisms.

SAR Logic & Safety Assessment

The following decision tree outlines how to evaluate the pharmacological relevance of a detected intermediate in a Betaxolol batch.

SAR_Logic Start Detected Intermediate CheckAmine Contains Secondary Amine? Start->CheckAmine CheckEpoxide Contains Epoxide Ring? CheckAmine->CheckEpoxide No Active Likely Pharmacologically Active (Beta-Blocker Side Effect Risk) CheckAmine->Active Yes Genotox HIGH RISK: Genotoxic Impurity (Must meet TTC < 1.5 µg/day) CheckEpoxide->Genotox Yes GeneralTox General Toxicity Risk (Control to standard limits) CheckEpoxide->GeneralTox No

Figure 2: SAR-based decision tree for safety classification of Betaxolol intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107952, Betaxolol Hydrochloride. Retrieved January 31, 2026 from [Link]

  • Xu, F., & Fang, G. (2013). Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. Advanced Materials Research, 634-638, 1056-1059. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[4] Eur.). Betaxolol Hydrochloride Monograph: Impurity C.[4] (Standard reference for Impurity C structure and limits).

  • U.S. Food and Drug Administration (2024). Betaxolol Hydrochloride Ophthalmic Solution Prescribing Information. Retrieved from [Link]

  • Muthukrishnan, M., et al. (2007). Chemo-enzymatic synthesis of enantiopure (S)-betaxolol. (Relevant for chiral intermediate pathways). Retrieved from [Link]

Sources

A Systematic Approach to the Identification and Structural Elucidation of Unknown Impurities in 4-[2-(cyclopropylmethoxy)ethyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[2-(cyclopropylmethoxy)ethyl]phenol is a key intermediate in the synthesis of various pharmaceutical compounds, notably the beta-blocker Betaxolol.[1][2] The purity of such intermediates is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances.[3][4][5] This technical guide provides a comprehensive, in-depth framework for the identification and structural elucidation of unknown impurities in this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the strategic analytical choices.

Chapter 1: The Genesis of Impurities: A Proactive Assessment

Understanding the potential sources of impurities is the first step in developing a robust control strategy. Impurities are not random occurrences; they are the logical outcomes of chemical reactions and degradation processes. According to ICH guidelines, impurities are broadly classified as organic, inorganic, and residual solvents.[6] This guide will focus on organic impurities, which can be further categorized as process-related and degradation-related.[6]

Process-Related Impurities

These impurities are introduced during the manufacturing process. Their origins can be traced to starting materials, intermediates, by-products of side reactions, and residual reagents or catalysts.[5] One common synthesis route to this compound starts from p-hydroxyphenylethanol and involves a reaction with a cyclopropylmethyl halide under basic conditions (a variation of the Williamson ether synthesis).[1]

Potential process-related impurities could include:

  • Unreacted Starting Materials: Residual p-hydroxyphenylethanol.

  • Isomeric By-products: Impurities arising from reactions at other sites of the molecule, if applicable.

  • Over-alkylation/Side Products: Reaction of the cyclopropylmethyl group at the phenolic hydroxyl group.

  • Reagent-Related Impurities: Impurities originating from the cyclopropylmethyl halide or the base used.

Synthesis_Pathway cluster_main Hypothetical Synthesis Route cluster_impurities Potential Process-Related Impurities p_hydroxyphenylethanol p-Hydroxyphenylethanol product This compound p_hydroxyphenylethanol->product Main Reaction imp1 Unreacted p-hydroxyphenylethanol p_hydroxyphenylethanol->imp1 Carry-over reagents + Cyclopropylmethyl bromide (Base, Solvent) imp2 Di-etherified Product product->imp2 Side Reaction

Caption: Hypothetical synthesis of the target molecule and potential process-related impurities.

Degradation-Related Impurities

These impurities form during storage or handling of the drug substance due to exposure to stress factors like heat, light, humidity, or oxygen.[7] Forced degradation studies are essential to predict the likely degradation pathways and to develop stability-indicating analytical methods. For a molecule like this compound, potential degradation pathways include:

  • Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of quinone-type structures.

  • Ether Cleavage: Hydrolysis or oxidative cleavage of the ether bond could yield p-hydroxyphenylethanol and cyclopropylmethanol.

  • Side-Chain Oxidation: The ethyl bridge could be a site for oxidation.

Degradation_Pathway cluster_degradation Potential Degradation Pathways API This compound Oxidation Oxidative Stress (e.g., H2O2, light) API->Oxidation Hydrolysis Hydrolytic Stress (e.g., acid, base) API->Hydrolysis Thermal Thermal Stress API->Thermal Quinone_like_Impurity Quinone-like Impurity Oxidation->Quinone_like_Impurity Forms Ether_Cleavage_Products p-Hydroxyphenylethanol + Cyclopropylmethanol Hydrolysis->Ether_Cleavage_Products Forms Other_Degradants Other Degradants Thermal->Other_Degradants Forms

Caption: Potential degradation pathways for this compound under stress conditions.

Chapter 2: A Phased Strategy for Impurity Identification

A multi-step, systematic approach is crucial for the successful identification of unknown impurities. This workflow ensures that data is collected logically, with each step informing the next. Mass spectrometry and nuclear magnetic resonance (NMR) are pivotal techniques in this process.[8]

Impurity_ID_Workflow Start Detection of Unknown Peak in Chromatogram LC_MS Phase 1: LC-MS Analysis (Molecular Weight & Formula) Start->LC_MS Isolation Phase 2: Isolation & Purification (Preparative HPLC) LC_MS->Isolation Structure_Elucidation Phase 3: Structural Elucidation (HRMS, NMR) Isolation->Structure_Elucidation Confirmation Phase 4: Confirmation (Synthesis of Standard & Co-injection) Structure_Elucidation->Confirmation End Impurity Identified Confirmation->End

Caption: A systematic workflow for the identification of an unknown impurity.

Phase 1: Detection, Quantification, and Preliminary Identification

The initial step involves using a high-resolution separation technique, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), coupled with a universal detector like a UV detector and a mass spectrometer (MS).

Experimental Protocol: HPLC-UV/MS Method Development

  • Column Selection: Start with a versatile reversed-phase column, such as a C18, to screen for impurities.

  • Mobile Phase: A gradient of water (with 0.1% formic acid for better peak shape and ionization) and acetonitrile or methanol is a common starting point.

  • Detection:

    • UV: A photodiode array (PDA) detector is used to assess peak purity and provide UV spectral information.

    • MS: An electrospray ionization (ESI) source is typically used for this class of compounds. Run in both positive and negative ion modes to gather as much information as possible.

  • Analysis: The goal is to develop a method that separates the main peak from all impurity peaks. The mass spectrometer provides the molecular weight of the parent ion for each impurity.

ParameterTypical Starting Conditions
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
UV Detection 220 nm & 275 nm
MS Ionization ESI (Positive and Negative)
Phase 2: Isolation and Purification

To perform detailed structural analysis using techniques like NMR, the impurity must be isolated in sufficient quantity and purity. Preparative HPLC is the method of choice for this.

Experimental Protocol: Preparative HPLC

  • Method Scaling: Scale up the analytical HPLC method to a larger diameter preparative column. The gradient may need to be adjusted to optimize loading.

  • Fraction Collection: Collect fractions corresponding to the impurity peak.

  • Purity Check: Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Solvent Removal: Remove the solvent, typically by lyophilization or evaporation, to obtain the isolated impurity.

Phase 3: Definitive Structural Elucidation

With the pure impurity in hand, a suite of advanced analytical techniques is employed to piece together its structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition (molecular formula).[9]

  • Tandem Mass Spectrometry (MS/MS): The isolated ion is fragmented, and the pattern of fragment ions provides clues about the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[10] A series of experiments are conducted:

    • 1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing the molecular puzzle to be assembled.[11]

TechniqueInformation Gained
HRMS Elemental Composition (e.g., C₁₂H₁₆O₃)
MS/MS Structural Fragments (e.g., loss of a cyclopropylmethyl group)
¹H NMR Proton environment and count
¹³C NMR Carbon environment and count
COSY ¹H-¹H correlations (connectivity)
HSQC ¹H-¹³C one-bond correlations
HMBC ¹H-¹³C long-range correlations (connects fragments)
Phase 4: Confirmation

The final and definitive step is to confirm the proposed structure. This is typically achieved by synthesizing the proposed impurity and comparing its analytical data (retention time, mass spectrum, NMR spectrum) with that of the isolated unknown. A perfect match provides unequivocal proof of the structure.

Conclusion

The identification of unknown impurities is a challenging but essential aspect of pharmaceutical development. It requires a logical, multi-disciplinary approach that combines high-resolution separation science with advanced spectrometric and spectroscopic techniques. By understanding the potential origins of impurities and systematically applying a phased analytical strategy, researchers can confidently identify, characterize, and ultimately control these critical components, ensuring the quality and safety of the final drug product. This self-validating system, where data from orthogonal techniques are used to build a cohesive structural argument, is the cornerstone of modern impurity profiling.

References

  • A new process for the synthesis of this compound.
  • A novel metabolic pathway for degradation of 4-nonylphenol environmental contaminants by Sphingomonas xenophaga Bayram: ipso-Hydroxylation and intramolecular rearrangement. ResearchGate. [Link]

  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. [Link]

  • A convenient synthesis of the enantiomerically pure β-blocker ( S)-betaxolol using hydrolytic kinetic resolution. ResearchGate. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. ResearchGate. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. [Link]

  • Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. Frontiers. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. Chromatography Online. [Link]

  • Degradation pathway of alkylphenolethoxylate (Renner 1997). ResearchGate. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. eRepository @ Seton Hall. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]

  • This compound | C12H16O2. PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol, a valuable intermediate in pharmaceutical and materials science research. Direct O-alkylation of the aliphatic hydroxyl group in 4-(2-hydroxyethyl)phenol is challenging due to the higher acidity and reactivity of the phenolic hydroxyl group. To overcome this, a robust three-step synthetic strategy is detailed, involving the protection of the phenolic hydroxyl as a benzyl ether, subsequent Williamson ether synthesis on the aliphatic alcohol, and final deprotection to yield the target compound. This protocol emphasizes experimental causality, safety, and validation at each stage, making it suitable for researchers, scientists, and professionals in drug development.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1] This SN2 reaction is highly effective but presents selectivity challenges in molecules with multiple hydroxyl groups of varying acidity. The synthesis of this compound from 4-(2-hydroxyethyl)phenol is a prime example of such a challenge. The phenolic proton is significantly more acidic (pKa ≈ 10) than the aliphatic alcohol proton (pKa ≈ 16-18), leading to preferential deprotonation and subsequent O-alkylation at the phenol position under standard Williamson conditions.[2]

To achieve the desired regioselectivity, a protecting group strategy is essential.[1] The benzyl group is an ideal choice for protecting phenols in this context due to its stability under the basic conditions required for the subsequent Williamson ether synthesis and its susceptibility to cleavage under mild, reductive conditions that will not disturb the newly formed ether linkage.[3][4]

This application note details a reliable three-step pathway for the synthesis of this compound:

  • Protection: Selective benzylation of the phenolic hydroxyl group of 4-(2-hydroxyethyl)phenol.

  • Williamson Ether Synthesis: O-alkylation of the primary alcohol of the protected intermediate with (bromomethyl)cyclopropane.

  • Deprotection: Removal of the benzyl protecting group via catalytic transfer hydrogenation to yield the final product.

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection Start 4-(2-hydroxyethyl)phenol Intermediate1 1-(2-Hydroxyethyl)-4-(benzyloxy)benzene Start->Intermediate1 BnBr, K2CO3 Acetone, Reflux Intermediate2 1-(Benzyloxy)-4-[2-(cyclopropylmethoxy)ethyl]benzene Intermediate1->Intermediate2 1. NaH, THF 2. (Bromomethyl)cyclopropane FinalProduct This compound Intermediate2->FinalProduct H2, Pd/C Ethanol

Caption: Three-step synthesis of the target compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-(2-Hydroxyethyl)phenolReagentSigma-Aldrich---
Benzyl Bromide (BnBr)ReagentSigma-AldrichLachrymator, handle in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific---
AcetoneACS GradeVWR---
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive with water, handle with care.[5]
Tetrahydrofuran (THF)AnhydrousSigma-AldrichUse freshly distilled or from a solvent purification system.
(Bromomethyl)cyclopropaneReagentTCI Chemicals---
Palladium on Carbon (Pd/C)10 wt. %Sigma-AldrichFlammable solid, handle with care.
Ethanol (EtOH)AnhydrousDecon Labs---
Diethyl Ether (Et₂O)ACS GradeVWR---
Ethyl Acetate (EtOAc)ACS GradeVWR---
HexanesACS GradeVWR---
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific---
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution------
Hydrochloric Acid (HCl)1 M Aqueous Solution------

Experimental Protocols

Part 1: Protection of 4-(2-hydroxyethyl)phenol

Reaction: 4-(2-hydroxyethyl)phenol + Benzyl Bromide → 1-(2-Hydroxyethyl)-4-(benzyloxy)benzene

Causality: The phenolic hydroxyl group is selectively protected as a benzyl ether. Potassium carbonate is a sufficiently strong base to deprotonate the phenol without significantly affecting the aliphatic alcohol. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(2-hydroxyethyl)phenol (10.0 g, 72.4 mmol), anhydrous potassium carbonate (15.0 g, 108.5 mmol), and acetone (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (9.2 mL, 76.0 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexanes) to afford 1-(2-hydroxyethyl)-4-(benzyloxy)benzene as a white solid.

Expected Yield: 85-95%

Characterization (¹H NMR, CDCl₃, 400 MHz): δ 7.45-7.30 (m, 5H, Ar-H of Bn), 7.15 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 5.05 (s, 2H, -OCH₂Ph), 3.85 (t, J=6.4 Hz, 2H, -CH₂OH), 2.80 (t, J=6.4 Hz, 2H, Ar-CH₂-), 1.60 (br s, 1H, -OH).

Part 2: Williamson Ether Synthesis of the Protected Phenol

Reaction: 1-(2-Hydroxyethyl)-4-(benzyloxy)benzene + (Bromomethyl)cyclopropane → 1-(Benzyloxy)-4-[2-(cyclopropylmethoxy)ethyl]benzene

Causality: The aliphatic alcohol is deprotonated with a strong base, sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing the bromide from (bromomethyl)cyclopropane in an SN2 reaction. Anhydrous THF is used as the solvent to prevent quenching of the highly reactive sodium hydride.

Procedure:

  • Safety First: Sodium hydride reacts violently with water and is flammable. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6][7]

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50.0 mmol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes after each wash.

  • Add anhydrous THF (80 mL) to the flask.

  • Dissolve 1-(2-hydroxyethyl)-4-(benzyloxy)benzene (9.12 g, 40.0 mmol) in anhydrous THF (40 mL) and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Cool the reaction mixture back to 0 °C and add (bromomethyl)cyclopropane (4.3 mL, 44.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water (10 mL) at 0 °C.

  • Partition the mixture between diethyl ether (100 mL) and water (50 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 5% to 20% ethyl acetate in hexanes) to yield 1-(benzyloxy)-4-[2-(cyclopropylmethoxy)ethyl]benzene.

Expected Yield: 70-85%

Characterization (¹H NMR, CDCl₃, 400 MHz): δ 7.45-7.30 (m, 5H, Ar-H of Bn), 7.18 (d, J=8.5 Hz, 2H, Ar-H), 6.92 (d, J=8.5 Hz, 2H, Ar-H), 5.04 (s, 2H, -OCH₂Ph), 3.65 (t, J=7.0 Hz, 2H, -OCH₂CH₂Ar), 3.28 (d, J=7.0 Hz, 2H, -OCH₂-cyclopropyl), 2.85 (t, J=7.0 Hz, 2H, -OCH₂CH₂Ar), 1.05-0.95 (m, 1H, cyclopropyl-CH), 0.55-0.45 (m, 2H, cyclopropyl-CH₂), 0.20-0.10 (m, 2H, cyclopropyl-CH₂).

Part 3: Deprotection to Yield this compound

Reaction: 1-(Benzyloxy)-4-[2-(cyclopropylmethoxy)ethyl]benzene → this compound

Causality: Catalytic hydrogenolysis is a mild and efficient method for cleaving benzyl ethers without affecting other functional groups like the newly formed aliphatic ether or the aromatic ring.[8] Palladium on carbon is the catalyst, and hydrogen gas serves as the reducing agent.

Procedure:

  • To a 250 mL round-bottom flask, add 1-(benzyloxy)-4-[2-(cyclopropylmethoxy)ethyl]benzene (8.0 g, 28.3 mmol) and ethanol (100 mL).

  • Carefully add 10% Pd/C (800 mg, 10 wt. %) to the solution. Caution: Pd/C can be pyrophoric.

  • Flush the flask with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol (3 x 20 mL). Caution: Do not allow the filter cake to dry completely as it may ignite.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting crude product is typically of high purity. If necessary, it can be further purified by flash column chromatography (gradient elution: 10% to 30% ethyl acetate in hexanes) to give this compound as a colorless oil or low-melting solid.

Expected Yield: 90-99%

Characterization (¹H NMR, CDCl₃, 400 MHz): δ 7.08 (d, J=8.4 Hz, 2H, Ar-H), 6.78 (d, J=8.4 Hz, 2H, Ar-H), 4.85 (s, 1H, -OH), 3.62 (t, J=7.0 Hz, 2H, -OCH₂CH₂Ar), 3.26 (d, J=7.0 Hz, 2H, -OCH₂-cyclopropyl), 2.78 (t, J=7.0 Hz, 2H, -OCH₂CH₂Ar), 1.02-0.92 (m, 1H, cyclopropyl-CH), 0.52-0.42 (m, 2H, cyclopropyl-CH₂), 0.18-0.08 (m, 2H, cyclopropyl-CH₂).

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Part 1: Incomplete Protection Insufficient base or reaction time.Increase the amount of K₂CO₃ to 2.0 equivalents. Extend the reflux time to 24 hours.
Part 2: Low Yield in Etherification Incomplete deprotonation of the alcohol. Moisture in the reaction.Ensure all glassware is thoroughly dried. Use freshly opened or distilled anhydrous THF. Allow the alcohol to stir with NaH for a longer period (e.g., 2 hours) before adding the alkyl halide.
Part 3: Incomplete Deprotection Inactive catalyst.Use fresh Pd/C catalyst. Increase the catalyst loading to 15 wt. %. Ensure a positive hydrogen pressure is maintained.
Part 3: Ring Reduction Harsh hydrogenation conditions.Use a less active catalyst or switch to a transfer hydrogenation method (e.g., using ammonium formate or 1,4-cyclohexadiene as the hydrogen source).[9][10]

Conclusion

The synthesis of this compound can be successfully achieved in high yield through a three-step process involving protection of the phenolic hydroxyl group, Williamson ether synthesis, and subsequent deprotection. This protocol provides a reliable and scalable method for obtaining the target compound, with clear guidance on experimental procedures, safety considerations, and troubleshooting. The strategic use of a benzyl protecting group is key to overcoming the inherent reactivity differences between the phenolic and aliphatic hydroxyl groups in the starting material.

References

  • Sabitha, G., Reddy, B. V. S., Reddy, G. S. K. K., & Yadav, J. S. (1999). Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups. New Journal of Chemistry, (12), 91-92. [Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (2024). Williamson ether synthesis. [Link]

  • University of Wisconsin. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2010). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubMed. (2008). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]

  • Google Patents. (n.d.). Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • Chemistry Stack Exchange. (2014). Phenol protection. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • Royal Society of Chemistry. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. [Link]

  • ResearchGate. (2015). 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]

  • ResearchGate. (2014). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. [Link]

  • Wikipedia. (n.d.). Benzyl group. [Link]

  • PubMed. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • State of New Jersey. (n.d.). Hazard Summary - Sodium Hydride. [Link]

Sources

Application Note & Protocols: A Modular Approach to the Synthesis of Novel β-Blocker Analogs from 4-[2-(cyclopropylmethoxy)ethyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel β-adrenergic receptor antagonist (β-blocker) analogs based on the privileged aryloxypropanolamine scaffold. Leveraging the readily accessible starting material, 4-[2-(cyclopropylmethoxy)ethyl]phenol, this guide details a robust and versatile two-step synthetic sequence. The protocols herein are designed to be modular, enabling the generation of a diverse library of analogs for structure-activity relationship (SAR) studies and drug discovery programs. We delve into the mechanistic rationale behind key experimental parameters, offering insights grounded in established organic chemistry principles to ensure both reproducibility and adaptability.

Introduction: The Rationale for Novel β-Blocker Development

β-blockers have been a cornerstone of cardiovascular medicine for decades, primarily indicated for conditions such as hypertension, angina pectoris, and certain arrhythmias.[1] The prototypical structure of most β-blockers is the aryloxypropanolamine moiety, which features a substituted aromatic ring connected via an ether linkage to a propanolamine side chain.[2] The nature of the aromatic substituent and the amine functionality are critical determinants of the drug's pharmacological profile, including its receptor selectivity (β1 vs. β2), potency, and pharmacokinetic properties.

The starting material, this compound, is a key precursor in the synthesis of the well-established β1-selective blocker, Betaxolol.[3][4] Its unique cyclopropylmethoxyethyl side chain offers a lipophilic domain that can be exploited for modulating drug-receptor interactions. By using this phenol as a fixed anchor, a multitude of novel analogs can be synthesized by varying the amine component of the propanolamine side chain. This systematic approach allows for a focused exploration of the SAR at the amine binding site of the β-adrenergic receptor.

This guide provides a detailed, field-tested protocol for the synthesis of a versatile epoxide intermediate and its subsequent reaction with a panel of primary and secondary amines to generate a library of novel β-blocker candidates.

Synthetic Strategy: A Two-Step Modular Approach

The synthesis of the target β-blocker analogs from this compound proceeds via a classical and reliable two-step sequence:

  • Step 1: Etherification (O-alkylation) of the Phenol. The phenolic hydroxyl group is reacted with epichlorohydrin in the presence of a base to form the key intermediate, a glycidyl ether. This reaction proceeds via a Williamson ether synthesis mechanism.[1]

  • Step 2: Nucleophilic Ring-Opening of the Epoxide. The synthesized glycidyl ether is then treated with a selected primary or secondary amine. The amine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to the formation of the desired β-amino alcohol (the aryloxypropanolamine).[5][6]

This modular approach is illustrated in the workflow diagram below.

G cluster_0 Step 1: Synthesis of Epoxide Intermediate cluster_1 Step 2: Synthesis of β-Blocker Analogs cluster_2 Analysis & Purification A This compound D Glycidyl Ether Intermediate (2-({4-[2-(cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane) A->D Etherification B Epichlorohydrin B->D C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) C->D E Diverse Primary/Secondary Amines (R1R2NH) F Novel β-Blocker Analogs (aryloxypropanolamines) D->F Nucleophilic Ring-Opening E->F G Crude Product F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS, m.p.) H->I

Caption: Synthetic workflow for novel β-blocker analogs.

Detailed Experimental Protocols

Materials and Equipment
  • Reagents: this compound (CAS: 63659-16-5)[7], epichlorohydrin, potassium carbonate (anhydrous), acetonitrile (anhydrous), ethyl acetate, brine, magnesium sulfate (anhydrous), various primary and secondary amines (e.g., isopropylamine, tert-butylamine, cyclopropylamine, piperidine), methanol.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup (silica gel), melting point apparatus, NMR spectrometer, mass spectrometer.

Protocol 1: Synthesis of 2-({4-[2-(cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane (Glycidyl Ether Intermediate)

This protocol describes the etherification of the starting phenol with epichlorohydrin. The choice of a base and solvent is critical for the success of this reaction. Potassium carbonate is a mild and effective base, while acetonitrile is a suitable polar aprotic solvent.[8]

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (15 mL per gram of phenol), add anhydrous potassium carbonate (3.0 eq).

  • Addition of Epichlorohydrin: Add epichlorohydrin (4.0 eq) to the suspension. The use of excess epichlorohydrin helps to ensure complete consumption of the starting phenol and minimizes the formation of dimeric byproducts.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 20-24 hours. The reaction progress should be monitored by TLC (e.g., using a 1:10 mixture of acetonitrile:dichloromethane as the eluent).[8]

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude glycidyl ether. This intermediate is often of sufficient purity for the next step, but can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Novel β-Blocker Analogs via Epoxide Ring-Opening

This protocol details the reaction of the glycidyl ether intermediate with a variety of amines to generate the final products. The reaction conditions can be tuned depending on the nucleophilicity and steric bulk of the chosen amine.

  • Reaction Setup: Dissolve the glycidyl ether intermediate (1.0 eq) in a suitable solvent such as methanol or isopropanol.

  • Addition of Amine: Add the desired primary or secondary amine (2.0-3.0 eq). Using a slight excess of the amine helps to drive the reaction to completion and can prevent the formation of byproducts from the secondary reaction of the product with the starting epoxide.[9]

  • Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating (e.g., 50-60°C) depending on the reactivity of the amine. Monitor the reaction by TLC until the starting epoxide is consumed.

  • Work-up: Once the reaction is complete, remove the solvent and excess amine under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. A gradient elution system (e.g., dichloromethane with increasing percentages of methanol) is often effective. For basic products, it may be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent tailing on the silica gel column.

  • Characterization: The purified analogs should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Data Presentation: A Representative Library of Novel Analogs

The following table presents hypothetical data for a small library of novel β-blocker analogs synthesized using the protocols described above.

Analog IDAmine Used (R¹R²NH)Structure of AnalogMolecular FormulaYield (%)m.p. (°C)Key ¹H NMR Signal (δ, ppm, DMSO-d₆)
BB-01 Isopropylamine

C₁₈H₂₉NO₃85115-117~4.0 (m, 1H, -CH(OH)-)
BB-02 tert-ButylamineAnalog with tert-butyl groupC₁₉H₃₁NO₃78121-123~3.9 (m, 1H, -CH(OH)-)
BB-03 CyclopropylamineAnalog with cyclopropyl groupC₁₈H₂₇NO₃82110-112~4.1 (m, 1H, -CH(OH)-)
BB-04 PiperidineAnalog with piperidine ringC₂₀H₃₁NO₃88125-127~4.2 (m, 1H, -CH(OH)-)

Chirality and Stereoselectivity

It is crucial to recognize that the synthesized β-blocker analogs are chiral, with a stereocenter at the secondary alcohol carbon.[2][10] The protocols described here will produce a racemic mixture of the (R) and (S) enantiomers. It is well-established that the pharmacological activity of β-blockers typically resides in the (S)-enantiomer.[2] For advanced drug development, chiral separation of the enantiomers or an asymmetric synthesis approach would be necessary.[11][12] Chiral HPLC is a common method for separating the enantiomers of β-blockers.[10]

Conclusion

The synthetic protocols detailed in this application note provide a reliable and adaptable framework for the generation of novel β-blocker analogs from this compound. By systematically varying the amine component, researchers can efficiently create a library of compounds for biological screening and the development of next-generation cardiovascular therapeutics. The emphasis on mechanistic understanding and detailed experimental procedures is intended to empower researchers to confidently apply and adapt these methods to their specific drug discovery objectives.

References

  • Synthesis and pharmacology of potential beta-blockers. PubMed.[Link]

  • Discovery and development of beta-blockers. Wikipedia.[Link]

  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI.[Link]

  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI.[Link]

  • An alternative synthesis of (+) - propranolol and (+) atenolol. Semantic Scholar.[Link]

  • (PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). ResearchGate.[Link]

  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PubMed Central.[Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.[Link]

  • Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review.[Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PubMed Central.[Link]

  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal.[Link]

  • Aryloxypropanolamine derivatives, method of preparation and applications thereof.
  • Phenol ethers derivatives, their preparation and their therapeutical use.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.[Link]

  • Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. MDPI.[Link]

  • Process for preparation of s-(-)-betaxolol and salts thereof.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI.[Link]

  • Synthesis of m-Aryloxy Phenols. Encyclopedia.pub.[Link]

  • Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. PubMed.[Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry.[Link]

  • Betaxolol. Wikipedia.[Link]

  • Synthesis of aryloxypropanolamines and arylethanolamines.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate.[Link]

  • Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. PubMed.[Link]

  • This compound. PubChem.[Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate.[Link]

  • Beta-Blockers. Chiralpedia.[Link]

  • BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia.[Link]

  • Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. ResearchGate.[Link]

  • Process for converting multifunctional aliphatic alcohols.

Sources

Application Note: Structural Characterization and Impurity Profiling of 4-[2-(cyclopropylmethoxy)ethyl]phenol (Betaxolol Impurity D)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural elucidation and quality control protocols for 4-[2-(cyclopropylmethoxy)ethyl]phenol , widely recognized in the pharmaceutical industry as Betaxolol Impurity D (EP/USP).[1][2] As the primary phenolic precursor in the synthesis of the cardioselective


-blocker Betaxolol, rigorous characterization of this intermediate is critical for defining starting material purity and monitoring hydrolytic degradation pathways.[1]

This guide provides a self-validating analytical workflow, emphasizing the specific NMR signatures of the cyclopropyl moiety and the fragmentation logic required to distinguish this molecule from related ethyl-phenol derivatives.

Analytical Workflow

The following diagram outlines the logical progression for validating the identity and purity of the analyte, ensuring no ring-opening artifacts are introduced during preparation.

AnalyticalWorkflow Sample Raw Sample (Solid/Oil) Solubility Solubility Check (DMSO-d6 vs CDCl3) Sample->Solubility 10 mg aliquot MS LC-MS (ESI+/-) (MW & Frag. Analysis) Sample->MS Dilute to 10 ppm (MeOH) NMR 1H & 13C NMR (Structural Confirmation) Solubility->NMR Dissolve (Avoid Acid) Datainteg Data Integration (Purity & Identity) NMR->Datainteg Check Cyclopropyl Integrity MS->Datainteg Confirm m/z 192 Report Final CoA / Impurity Profile Datainteg->Report

Figure 1: Integrated analytical workflow for Betaxolol Impurity D characterization.

Sample Preparation & Handling

Critical Caution: The cyclopropyl ring is strained and susceptible to acid-catalyzed ring opening.[1] Avoid using acidic solvents (e.g., TFA) or derivatization reagents containing Lewis acids (e.g., BF


-MeOH) during initial identification, as these may generate linear alkene artifacts (methoxy-propyl derivatives).[1]
  • NMR Preparation: Dissolve 10–15 mg of sample in 0.6 mL of DMSO-d

    
     .[1]
    
    • Reasoning: DMSO is preferred over CDCl

      
       to slow the exchange of the phenolic hydroxyl proton, allowing it to appear as a distinct singlet/broad signal, which confirms the oxidation state of the phenol.[1]
      
  • MS Preparation: Dilute to 10 µg/mL in Methanol:Water (50:50) with 0.1% Formic Acid (low concentration is acceptable for transient ESI).[1]

Mass Spectrometry Interpretation

Ionization & Molecular Weight[1][3]
  • Formula: C

    
    H
    
    
    
    O
    
    
  • Exact Mass: 192.1150 Da[1]

Ionization ModeObserved Ion (m/z)SpeciesInterpretation
ESI Positive 193.1

Protonated molecular ion.[1] Base peak in clean samples.[1][3]
ESI Positive 215.1

Sodium adduct, common in glass storage.[1]
ESI Negative 191.1

Deprotonated phenoxide ion.[1] High sensitivity due to acidic phenol.[1][3]
Fragmentation Pathway (ESI-MS/MS)

Fragmentation is driven by the stability of the benzylic cation and the cleavage of the ether linkage.[1]

  • Precursor:

    
     193 
    
    
    
  • Primary Loss: Cleavage of the cyclopropylmethyl ether bond.[1]

    • Loss of cyclopropylmethanol neutral (C

      
      H
      
      
      
      O)
      
      
      Formation of Tyrosol-like cation (
      
      
      121).[1]
    • Alternatively, loss of the cyclopropylmethyl radical group in EI (less common in LC-MS).[1]

  • Secondary Loss: Loss of H

    
    O from the hydroxyethyl chain (if rearrangement occurs) 
    
    
    
    Vinyl phenol species (
    
    
    103/105).[1]

MassFrag M_Ion [M+H]+ m/z 193.1 Frag1 Ether Cleavage (Loss of C4H7 Cyclopropyl) M_Ion->Frag1 Collision Induced Dissociation Ion_137 Fragment Ion m/z ~137 (Phenol-Ethyl-OH cation) Frag1->Ion_137 Ion_107 Tropylium/Benzyl Ion m/z 107 Ion_137->Ion_107 -CH2O (Rearrangement)

Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.[1]

NMR Spectroscopy Interpretation

The NMR spectrum is characterized by the AA'BB' aromatic system and the distinct high-field signals of the cyclopropyl group .[1]

H NMR Data (400 MHz, DMSO-d )
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
9.15 s (broad)1HAr-OH Phenolic proton.[1] Disappears with D

O shake.
7.02 d (

Hz)
2HAr-H (meta to OH)Part of AA'BB' system.[1]
6.68 d (

Hz)
2HAr-H (ortho to OH)Upfield due to electron-donating -OH.[1]
3.55 t (

Hz)
2H-CH

-CH

-O -
Ether methylene (ethyl chain).[1]
3.25 d (

Hz)
2H-O -CH

-CH(Cp)
Doublet confirms attachment to CH of cyclopropyl.[1]
2.68 t (

Hz)
2HAr-CH

-
Benzylic methylene.[1]
1.02 m1HCyclopropyl CH Methine proton of the ring.[1][3]
0.45 m2HCyclopropyl CH

cis to methine.[1]
0.22 m2HCyclopropyl CH

trans to methine.[1]
C NMR Data (100 MHz, DMSO-d )
  • Aromatic Region:

    
     156.0 (C-OH), 130.0 (C-Alkyl), 129.5 (C-meta), 115.5 (C-ortho).[1]
    
  • Aliphatic Ether:

    
     75.5 (O-C H
    
    
    
    -Cp), 71.0 (Ethyl -C H
    
    
    -O).[1]
  • Benzylic:

    
     35.0 (Ar-C H
    
    
    
    ).[1]
  • Cyclopropyl:

    
     10.5 (CH), 3.0 (CH
    
    
    
    ).[1]

Quality Control & Validation Criteria

To certify this material as a Reference Standard (Betaxolol Impurity D), the following criteria must be met:

  • Cyclopropyl Integrity: The ratio of the cyclopropyl methylene protons (

    
     0.2–0.[1]5) to the aromatic protons must be exactly 4:4 (or 1:1).[1] A reduction in the high-field integral suggests ring opening or degradation.[1]
    
  • Phenolic Purity: Presence of the broad singlet at

    
     ~9.1 ppm (DMSO) confirms the free phenol.[1] Disappearance or shift suggests etherification of the phenol (e.g., Betaxolol API contamination).[1]
    
  • Mass Balance: No signals should be observed at

    
     2.0–2.5 ppm (excluding solvent) to rule out acetylation or methylation artifacts.[1]
    

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Betaxolol Hydrochloride Monograph 01/2008:1072. (Defines Impurity D structure and limits).

  • Manasa Life Sciences . Betaxolol Standard Technical Data. Retrieved from [1]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 11052481, this compound. Retrieved from [1]

  • Xu, F., & Fang, G. (2013).[1][4] Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. Advanced Materials Research. Retrieved from

  • LGC Standards . Betaxolol Impurity D Reference Material Data Sheet. Retrieved from

Sources

Troubleshooting & Optimization

"by-product formation in the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol (CAS: 63659-16-5).[1] This molecule is the critical "Right-Hand Side" intermediate for the production of Betaxolol .[1]

In my experience supporting process chemistry teams, the synthesis of this intermediate often fails due to a single fundamental misunderstanding: Chemo-selectivity . You are attempting to alkylate an aliphatic hydroxyl group (pKa ~16) in the presence of a phenolic hydroxyl group (pKa ~10). Thermodynamics dictates that the phenol will react first.[1][2]

This guide moves beyond standard recipes to address the causality of by-product formation and provides self-validating protocols to ensure purity.

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, we must visualize the competition occurring in your reactor.[2] The diagram below maps the genesis of the three most common impurities.

ReactionPathways Figure 1: Competitive alkylation pathways. Direct alkylation favors Impurity A due to pKa differences. Tyrosol Tyrosol (Starting Material) Target TARGET MOLECULE This compound Tyrosol->Target Protection Strategy (Required) ImpurityA IMPURITY A (Major) Phenolic O-Alkylation (Thermodynamic Product) Tyrosol->ImpurityA Direct Alkylation (Strong Base) ImpurityB IMPURITY B Bis-Alkylation (Over-reaction) Target->ImpurityB Excess Reagent High Temp ImpurityC IMPURITY C Ring-Opened Products (Acid/Radical Instability) Target->ImpurityC H+ or Radical Source ImpurityA->ImpurityB Excess Reagent

[1]

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: "I am seeing a massive peak for the regioisomer (Phenolic O-alkylation)."

User Observation: "I attempted to react Tyrosol directly with cyclopropylmethyl bromide using KOH, but NMR shows the cyclopropyl group attached to the aromatic oxygen, not the ethyl chain."

Root Cause Analysis: This is a classic pKa mismatch . The phenolic proton (pKa ~10) is


 times more acidic than the aliphatic proton (pKa ~16).[1] If you use a base like KOH or NaOH without protecting the phenol, you will deprotonate the phenol exclusively, leading to 2-[4-(cyclopropylmethoxy)phenyl]ethanol  (Impurity A).[1]

Corrective Protocol (The Protection Route): You cannot rely on kinetics alone. You must block the phenolic site.[1][2]

  • Protection: React Tyrosol with Benzyl Chloride (

    
    ) and 
    
    
    
    in Acetone. This forms 4-(benzyloxy)phenethyl alcohol .[1]
  • Alkylation: React the protected intermediate with Cyclopropylmethyl bromide (CPM-Br) using a strong base (NaH) in an aprotic solvent (DMF or THF).[1]

    • Why: The phenol is blocked.[1] The base can now only deprotonate the aliphatic alcohol.[1][2]

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) removes the benzyl group, yielding the target with the free phenol.[2]
    

Self-Validating Check:

  • Take an aliquot after Step 1. The IR spectrum should show the disappearance of the broad phenolic -OH stretch (~3200-3400 cm⁻¹) but retain the aliphatic -OH character.[1]

Issue 2: "I have a high molecular weight impurity (RRT > 1.5)."

User Observation: "My target peak is present, but I see a significant lipophilic impurity eluting much later."

Root Cause Analysis: This is Impurity B (Bis-alkylated product) : 1-(cyclopropylmethoxy)-4-[2-(cyclopropylmethoxy)ethyl]benzene.[1] This occurs if:

  • Protection failed: You had unreacted Tyrosol carried into the alkylation step.[1]

  • Premature Deprotection: The benzyl group fell off during a harsh alkylation (rare, but possible with strong Lewis acids).[1]

  • Direct Alkylation Attempt: You tried the "direct" route and used >1 equivalent of alkyl halide.

Corrective Action:

  • Stoichiometry Control: Ensure your protection step is >99% complete before proceeding. Any free phenol will become bis-alkylated.[1]

  • Reagent Quality: Check your CPM-Br. If it contains traces of acid (HBr), it can degrade the benzyl ether.[2] Wash CPM-Br with dilute

    
     before use.[1]
    
Issue 3: "The Cyclopropyl ring is opening or disappearing."

User Observation: "NMR shows olefinic protons (5.0–6.0 ppm) and loss of the characteristic high-field cyclopropyl multiplets (0.2–0.6 ppm)."

Root Cause Analysis: Cyclopropylmethyl groups are sensitive to Homo-allyl rearrangement under acidic conditions or radical mechanisms.[1]

  • Mechanism: In the presence of strong acid or radical initiators, the ring opens to form a butenyl chain (

    
    ).[1]
    
  • Source: This often happens during the deprotection step if HCl is used or if the Pd/C catalyst is acidic.[1][2]

Corrective Action:

  • Buffer the Hydrogenolysis: When removing the benzyl group, add a trace of

    
     or Triethylamine to the methanol solvent to neutralize any acidity on the Pd/C surface.[2]
    
  • Avoid Lewis Acids: Do not use Lewis acid catalysts for the alkylation; stick to Williamson ether synthesis (NaH/DMF).[1]

Part 3: Quantitative Data & Specifications

Use the table below to identify your impurities by Relative Retention Time (RRT) and Mass.

Table 1: Impurity Profile for this compound

ComponentStructure DescriptionMass (M+H)Est. RRT*Origin
Tyrosol Starting Material139.170.45Incomplete Reaction
Target This compound 193.26 1.00 Product
Impurity A Phenolic O-alkylated isomer193.261.15Regioselectivity Failure
Impurity B Bis-alkylated (Phenol + Alcohol)247.351.80Over-reaction / Failed Protection
Impurity C Ring-opened (Butenyl ether)195.281.05Acidic degradation

*RRT is approximate based on C18 Reverse Phase HPLC (Water/ACN gradient).

Part 4: Process Logic Tree (Decision Support)

Use this flow to determine your next experimental move.

TroubleshootingTree Figure 2: Troubleshooting Logic Flow for Impurity Identification. Start Start: Analyze Crude Mixture (HPLC/NMR) Q1 Is the Major Peak the Target? Start->Q1 IssueRegio Issue: Regioisomer Dominant (Phenolic Alkylation) Q1->IssueRegio No Q2 Is there a heavy lipophilic peak (RRT > 1.5)? Q1->Q2 Yes ActionRegio ACTION: Switch to Benzyl Protection Route. Direct alkylation is failing. IssueRegio->ActionRegio IssueBis Issue: Bis-Alkylation Q2->IssueBis Yes Q3 Are Cyclopropyl signals intact in NMR? Q2->Q3 No ActionBis ACTION: Check Protection Step Completion. Ensure 0% Tyrosol remains before alkylation. IssueBis->ActionBis IssueRing Issue: Ring Opening Q3->IssueRing No Success Process Optimized Q3->Success Yes ActionRing ACTION: Neutralize Deprotection. Add NaHCO3 to Hydrogenolysis. IssueRing->ActionRing

References

  • Manoury, P. M., et al. (1981).[1][2] Phenol ethers, process for their preparation and pharmaceutical compositions containing them.[1][2] US Patent 4,252,984.[1][2][3] (Describes the foundational synthesis of Betaxolol intermediates via the Benzyl protection route).

  • European Pharmacopoeia (Ph.[1] Eur.). Betaxolol Hydrochloride Monograph.[1] (Defines Impurity D as this compound and outlines related impurities).

  • Kaplan, J., et al. (1985).[1][2] Selective alkylation of phenols and aliphatic alcohols.[1] Journal of Organic Chemistry.[1] (General mechanistic reference for pKa-driven selectivity).

  • PubChem Database. Betaxolol Compound Summary. National Center for Biotechnology Information.[1] [1]

Disclaimer: This guide is for research and development purposes only. All synthesis should be conducted in a controlled laboratory environment complying with local safety regulations.

Sources

"solvent effects on the yield and purity of 4-[2-(cyclopropylmethoxy)ethyl]phenol"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on the Yield and Purity of 4-[2-(cyclopropylmethoxy)ethyl]phenol Role: Senior Application Scientist, Process Chemistry Division Format: Technical Support Center (Troubleshooting & Optimization)[1]

Executive Summary

This guide addresses the critical process parameters for synthesizing This compound (CAS: 63659-16-5).[1][2] This molecule is the pivotal intermediate for Betaxolol , formed by the O-alkylation of the aliphatic alcohol tail of Tyrosol (4-hydroxyphenethyl alcohol).[1]

The Core Challenge: Tyrosol contains two nucleophilic sites: a phenolic hydroxyl (pKa ~10) and an aliphatic hydroxyl (pKa ~16).[1]

  • Direct Alkylation Risk: In standard basic conditions, the phenolic hydroxyl reacts first, leading to the wrong regioisomer.[3]

  • Solvent Criticality: Solvent choice dictates the reaction rate (via the "naked anion" effect), the solubility of the cyclopropylmethyl halide, and the stability of the acid-sensitive cyclopropyl ring.[3]

Module 1: The Solvent-Yield-Purity Nexus[1]

The Mechanism: Williamson Ether Synthesis (S 2)

The formation of the ether linkage on the ethyl chain is a classic Sngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


2 substitution.[4] The choice of solvent fundamentally alters the energy landscape of this reaction.
Solvent ClassExamplesEffect on YieldEffect on PurityMechanism Note
Dipolar Aprotic DMF, DMSO, NMPHigh (>85%) Moderate Solvates cations (Na

), leaving the alkoxide "naked" and highly reactive.[1] Risk:[1][3][5] Hard to remove; high boiling points can trap impurities.
Protic Ethanol, MethanolLow (<40%) High Solvates the nucleophile (alkoxide) via hydrogen bonding, drastically slowing the S

2 attack.[3] Not recommended for this step.
Non-Polar (PTC) Toluene, DCMModerate (60-75%) High Requires Phase Transfer Catalysis (PTC).[1][3] Excellent for purity as inorganic salts precipitate or stay in the aqueous phase.
The "Cyclopropyl" Hazard

The cyclopropyl group is highly strained (ring strain ~27.5 kcal/mol).

  • Warning: Solvents that promote acidity or require harsh acidic workups can trigger homoallylic rearrangement , opening the ring to form linear alkene impurities (e.g., but-3-enyloxy derivatives).[1][3]

  • Recommendation: Avoid glacial acetic acid or strong mineral acids during workup.

Module 2: Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on your scale and purity requirements.

SolventStrategy Start Start: Alkylation Step (Protected Tyrosol + Cyclopropylmethyl Bromide) ScaleCheck Scale & Equipment Check Start->ScaleCheck RouteA Route A: Lab Scale / R&D (High Speed) ScaleCheck->RouteA < 100g RouteB Route B: Pilot / Manufacturing (High Purity/Green) ScaleCheck->RouteB > 100g SolventA Solvent: DMF or DMSO Base: NaH RouteA->SolventA SolventB Solvent: Toluene + Water Base: NaOH + TBAB (PTC) RouteB->SolventB OutcomeA Outcome A: Fast Reaction (<4h) Difficult Solvent Removal Risk of DMF decomposition SolventA->OutcomeA OutcomeB Outcome B: Slower Reaction (8-12h) Easy Phase Separation Lower Residual Solvent SolventB->OutcomeB

Figure 1: Decision Matrix for Solvent Selection in Aliphatic O-Alkylation.

Module 3: Troubleshooting Guide (FAQ)

Q1: I am getting a mixture of mono-alkylated and di-alkylated products. Why?

Diagnosis: Loss of Selectivity.

  • Cause: You likely attempted direct alkylation of Tyrosol without protecting the phenolic hydroxyl. The phenolic -OH (pKa 10) reacts faster than the target aliphatic -OH (pKa 16).[1]

  • Solution: You must protect the phenol first.

    • Protection: React Tyrosol with Benzyl Bromide (

      
      , Acetone) 
      
      
      
      4-(Benzyloxy)phenethyl alcohol.[1][3]
    • Alkylation: React the intermediate with Cyclopropylmethyl bromide (NaH, DMF ).

    • Deprotection: Hydrogenolysis (

      
      , Pd/C) in Methanol .
      
  • Solvent Note: If you see di-alkylation even with protection, your protection step failed or the base concentration in the second step is too high, causing trans-etherification (rare).[1][3]

Q2: My yield is high in DMF, but the product contains a "mystery" impurity at RRT 1.1 that won't wash out.

Diagnosis: Solvent Decomposition or Trapping.

  • Cause: DMF decomposes at high temperatures (>100°C) in the presence of strong bases (NaH) to form dimethylamine, which can react with the alkyl halide.[3]

  • Or: The impurity is residual DMF forming a complex.

  • Fix:

    • Switch to DMSO (lower decomposition risk at moderate temps) or NMP .[1]

    • Strictly control temperature: Keep reaction

      
      .
      
    • Workup: Wash the organic layer with 5% LiCl solution (highly effective at pulling DMF out of organic phases).

Q3: Why is the reaction stalling at 60% conversion when using Toluene?

Diagnosis: Phase Transfer Failure.

  • Cause: In a biphasic system (Toluene/Aq.[1] NaOH), the nucleophile (alkoxide) cannot meet the electrophile (alkyl halide) without a shuttle.[3]

  • Fix:

    • Catalyst: Ensure you are using TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (0.05 - 0.1 eq).[1]

    • Agitation: PTC reactions are mass-transfer limited.[1] Increase stirring speed (RPM) significantly.

    • Solvent Ratio: Decrease the volume of Toluene to increase concentration, or add a co-solvent like minimal THF.[3]

Q4: During deprotection (benzyl removal), the cyclopropyl ring is opening.[1][3]

Diagnosis: Acidic Hydrogenation Conditions.

  • Cause: Using Pd/C in acidic media (e.g., Acetic Acid) or allowing HCl to build up if using an acid chloride precursor.[1][3]

  • Fix:

    • Solvent: Use neutral Methanol or Ethanol .

    • Buffer: Add a trace of

      
       to the hydrogenation vessel to neutralize any adventitious acid.
      

Module 4: Optimized Experimental Protocol (High Purity Route)

Objective: Synthesis of this compound via the Benzyl-Protected Route.

Step 1: Protection (Phenolic)[1][3]
  • Solvent: Acetone (Polar Aprotic, volatile).[1][3]

  • Reagents: Tyrosol, Benzyl Bromide,

    
    .[3]
    
  • Procedure: Reflux for 6h. Filter salts. Evaporate Acetone. Crystallize from Hexane/EtOAc.

Step 2: O-Alkylation (The Critical Step)[1]
  • Solvent: DMF (Anhydrous) .[1]

  • Reagents: 4-(Benzyloxy)phenethyl alcohol (1.0 eq), NaH (60% dispersion, 1.2 eq), (Bromomethyl)cyclopropane (1.2 eq).[1][3]

  • Protocol:

    • Dissolve intermediate in DMF under

      
      .
      
    • Cool to 0°C. Add NaH portion-wise. (Wait for

      
       evolution to cease).
      
    • Add (Bromomethyl)cyclopropane dropwise.

    • Warm to RT and stir for 4h.

    • Quench: Pour into ice water. Extract with Ethyl Acetate.

    • Wash: 3x Water, 1x Brine, 1x 5% LiCl (to remove DMF).[3]

Step 3: Deprotection[3]
  • Solvent: Methanol (Protic, dissolves substrate well, supports H-bonding for Pd surface).[1][3]

  • Reagents: 10% Pd/C,

    
     (balloon or 1 atm).
    
  • Protocol: Stir at RT for 2-4h. Filter through Celite. Evaporate.

  • Result: High purity this compound.[1]

References

  • European Pharmacopoeia (EP). Betaxolol Hydrochloride Monograph: Impurity D Structure and Limits.[1][1][3]

  • Manjun, L. et al. (2020). Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis.[1][6] ACS Omega.[6] (Demonstrates PTC solvent effects). [1][3]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Solvent Selection and Mechanism. (Foundational mechanistic grounding).[1]

  • PubChem. Compound Summary: this compound.[1][5][7] (Physical properties and solubility data).[1][5][8]

  • Synthelabo (Sanofi). Patent EP0049255: Phenoxypropanolamine derivatives, process for their preparation and pharmaceutical compositions.[3] (Original process chemistry for Betaxolol intermediates). [1][3]

Sources

"managing exothermic reactions in the large-scale synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol"

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Process Safety & Scale-Up Division.[1]

Below is the technical support guide for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol (CAS: 63659-16-5), a critical intermediate for Betaxolol . This guide focuses specifically on managing the thermodynamics and safety profiles of the alkylation and deprotection steps, which are the primary sources of thermal instability in large-scale production.[1]

Topic: Managing Exothermic Reactions in the Large-Scale Synthesis of this compound

Status: Operational Severity Level: High (Thermal Runaway Risk) Audience: Process Chemists, Scale-Up Engineers[1]

Core Reaction Analysis & Thermal Profile

The synthesis of this compound typically involves the Williamson etherification of a protected tyrosol derivative followed by deprotection .[1] The critical exothermic event occurs during the alkylation of the aliphatic alcohol tail.[1]

The Reaction:


[1]

Thermodynamic Hazards:

  • Alkoxide Formation: Deprotonation of the aliphatic alcohol (pKa ~16-17) using strong bases (e.g., NaH, KH, or KOtBu) is rapid and highly exothermic (

    
    ).[1]
    
  • Nucleophilic Substitution (

    
    ):  The displacement of bromide is exothermic.[1] In bulk, this heat can accumulate, leading to solvent boiling or decomposition of the cyclopropyl ring (ring opening is exothermic and acid-catalyzed).[1]
    
  • Hydrogen Evolution: If Sodium Hydride (NaH) is used, massive

    
     generation creates pressure and flammability hazards.[1]
    

Troubleshooting Guide (Q&A)

Category A: Thermal Spikes During Reagent Addition

Q1: "I am observing a sharp temperature spike (


) immediately upon adding Sodium Hydride to the reaction vessel. How do I control this?" 

Dr. Thorne: The spike is the heat of neutralization.[1] In large-scale reactors, the surface-area-to-volume ratio decreases, trapping this heat.[1]

  • Root Cause: Dumping solid NaH causes instantaneous, localized "hot spots" where

    
     for decomposition.[1]
    
  • Corrective Action:

    • Switch to a Slurry Dosing: Never add dry solid NaH to a large reactor. Pre-suspend the NaH in mineral oil or dry THF/Toluene (depending on your solvent system) and pump it in as a slurry.[1]

    • Dose-Control Loop: Link the dosing pump to the internal temperature probe. Set a hard stop: If

      
       above setpoint, STOP feed.
      
    • Cryogenic Pre-cooling: Pre-cool the alcohol solution to

      
       before base addition. The kinetic energy of the deprotonation will bring it to operational temperature (
      
      
      
      to
      
      
      ) without overshoot.[1]

Q2: "We are using KOH/DMSO instead of NaH to avoid Hydrogen gas, but the exotherm is still unmanageable."

Dr. Thorne: The KOH/DMSO "Superbase" system is notorious for poor heat transfer because DMSO is viscous and has a high freezing point (


), making cryogenic cooling difficult.[1]
  • Risk: Localized freezing on reactor walls reduces heat transfer coefficient (

    
    ), masking the internal temperature rise until the bulk melts and "runs away."[1]
    
  • Recommendation:

    • Dilution: Dilute DMSO with Toluene (if compatible) to lower viscosity and freezing point.

    • Phase Transfer Catalysis (PTC): Move to a biphasic system (Toluene/50% NaOH + TBAB).[1] The water acts as a massive heat sink, and the reaction rate is limited by the transfer of the catalyst across the interface, effectively "throttling" the heat release.[1]

Category B: Selectivity & Side Reactions[1][2]

Q3: "My product contains significant amounts of C-alkylated impurities and ring-opened byproducts. Is this thermal?"

Dr. Thorne: Yes. The cyclopropylmethyl group is sensitive.[1]

  • Mechanism: At high temperatures (

    
    ), the cyclopropylmethyl cation (if formed via 
    
    
    
    character) or radical can rearrange to a homoallyl system (butenyl derivatives).[1]
  • Diagnosis: Check the exotherm history.[1] If the reaction temperature exceeded

    
     during the alkylation, you likely triggered ring opening or non-selective alkylation of the aromatic ring (if protection was compromised).[1]
    
  • Fix: Maintain reaction temperature strictly

    
    . Extend the reaction time rather than increasing temperature.
    

Optimized Protocol: Large-Scale Alkylation via PTC[1]

Rationale: This protocol replaces the hazardous NaH route with a Phase Transfer Catalysis (PTC) method, offering superior heat management and eliminating hydrogen gas generation.[1]

Target: this compound (Precursor Step: Alkylation of Protected Tyrosol)[1]

Reagents:

  • Substrate: 4-(Benzyloxyphenethyl) alcohol (

    
     equiv)[1]
    
  • Alkylating Agent: (Bromomethyl)cyclopropane (

    
     equiv) [1][1]
    
  • Base: 50% NaOH (aq) (

    
     equiv)[1]
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (

    
     equiv)[1]
    
  • Solvent: Toluene (

    
     vol)[1]
    

Procedure:

  • Reactor Prep: Charge the reactor with 4-(Benzyloxyphenethyl) alcohol and Toluene. Agitate at 250 RPM.

  • Base Addition (Exotherm 1): Add 50% NaOH solution. Note: Mild exotherm (

    
    ).[1] No special cooling required if added over 15 mins.[1]
    
  • Catalyst Charge: Add TBAB. Heat mixture to

    
    .
    
  • Controlled Alkylation (Critical Exotherm):

    • Begin dosing (Bromomethyl)cyclopropane via a dip tube.[1]

    • Rate:

      
       equiv/min.[1]
      
    • Control: Maintain

      
       between 
      
      
      
      .
    • Warning: If temperature rises

      
      , stop dosing immediately. The reaction is mass-transfer limited; stopping agitation or dosing halts the heat generation instantly.[1]
      
  • Post-Reaction: Stir at

    
     for 4 hours. Monitor consumption of starting material via HPLC.[1]
    
  • Quench: Cool to

    
    . Add Water (
    
    
    
    vol).[1] Separate phases.

Data Summary Table:

ParameterNaH Method (Traditional)PTC Method (Recommended)
Exotherm Type Instantaneous, Gas EvolvingSlow, Mass-Transfer Limited


(Runaway Potential)

(Self-Limiting)
Gas Generation

(Flammable/Explosive)
None
Cooling Requirement Cryogenic (

)
Standard Water (

)

Visualizing the Safety Logic

The following diagram illustrates the decision logic for managing the alkylation exotherm.

ExothermManagement Start Start Alkylation (Reagent Addition) CheckTemp Monitor Internal Temp (Ti) Start->CheckTemp Decision Is Ti > Setpoint + 5°C? CheckTemp->Decision ActionStop STOP Dosing Increase Jacket Cooling Decision->ActionStop Yes (Spike) ActionContinue Continue Dosing (Slow Rate) Decision->ActionContinue No (Stable) CheckAgitation Check Agitation RPM (Mass Transfer) ActionStop->CheckAgitation ActionContinue->CheckTemp Loop PTC_Logic Is System PTC? CheckAgitation->PTC_Logic StopStir STOP Stirring (Breaks Emulsion -> Stops Rxn) PTC_Logic->StopStir Yes (Biphasic) StopFeed STOP Feed Only (NaH/Solvent System) PTC_Logic->StopFeed No (Homogeneous) StopStir->CheckTemp Recycle after Cooling StopFeed->CheckTemp Recycle after Cooling

Caption: Logic flow for managing thermal excursions during the alkylation step. Note the specific intervention for PTC systems (stopping agitation).

References

  • Google Patents .[1] Process for the synthesis of this compound. US Patent 5731463.[1][2] Available at:

  • MDPI . Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Catalysts 2023, 13(1), 16. Available at: [Link][1][3][4]

  • PubChem . This compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Stanford Environmental Health & Safety . Scale-Up Safety Guidelines. Available at: [Link]

Sources

Validation & Comparative

"comparative review of patents on the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol"

Author: BenchChem Technical Support Team. Date: February 2026

This comparative review evaluates patented synthetic routes for 4-[2-(cyclopropylmethoxy)ethyl]phenol (CAS: 63659-16-5), a critical intermediate in the manufacturing of the


-selective blocker Betaxolol .

The synthesis of this molecule presents a classic chemoselectivity challenge: differentiating between a phenolic hydroxyl (acidic, pKa ~10) and a primary aliphatic hydroxyl (neutral, pKa ~16) . The target molecule requires the etherification of the aliphatic hydroxyl with a cyclopropylmethyl group, while leaving the phenolic hydroxyl free for subsequent reaction with epichlorohydrin.

Executive Summary: The Strategic Landscape

Industrial patents cluster around two primary strategies to solve the selectivity problem:

  • The Protection-Deprotection Route (Standard): Prioritizes purity and yield. The phenol is protected (e.g., benzylated), the aliphatic alcohol is alkylated, and the protecting group is removed.[1]

  • The Allylation-Cyclopropanation Route (Alternative): Avoids the use of expensive and unstable cyclopropylmethyl halides by using cheap allyl halides followed by a Simmons-Smith cyclopropanation.

FeatureRoute A: Direct Alkylation (Protection) Route B: Allylation-Cyclopropanation
Key Reagent Cyclopropylmethyl halideAllyl bromide +

Step Count 3 (Protect

Alkylate

Deprotect)
4 (Protect

Allylate

Cyclopropanate

Deprotect)
Yield High (>85% per step)Moderate to High
Cost Driver Reagent Cost (Cyclopropylmethyl bromide)Process Cost (Zinc waste, handling)
Suitability Small-to-Mid Scale High ValueLarge Scale Commodity

Part 1: Detailed Comparative Analysis of Patented Routes

Route A: The Phenolic Protection Strategy (Standard)

Referenced in US 7,019,172 and CN 102924268A

This is the most robust pathway described in the literature. It circumvents the selectivity issue by masking the reactive phenoxide.

Mechanism & Causality:

  • Protection: Tyrosol (4-hydroxyphenethyl alcohol) is treated with Benzyl Bromide (

    
    ). The base (
    
    
    
    or
    
    
    ) preferentially deprotonates the phenol (pKa 10), forming the phenoxide which attacks
    
    
    . The aliphatic alcohol remains unreacted.[2]
  • Alkylation: The now-lipophilic intermediate is treated with a strong base (

    
     or 
    
    
    
    ) and cyclopropylmethyl bromide . Since the phenol is blocked, the base deprotonates the aliphatic alcohol, which then performs an
    
    
    attack on the halide.
  • Deprotection: The benzyl group is cleaved via catalytic hydrogenation (

    
    ), restoring the phenol without affecting the aliphatic ether.
    

Pros/Cons:

  • + High Selectivity: Near 100% regioselectivity due to protection.

  • + Purification: Intermediates are lipophilic and easily purified.

  • - Atom Economy: Introduction and removal of the benzyl group generates waste.

  • - Reagent Stability: Cyclopropylmethyl bromide is lachrymatory and can degrade.

Route B: The Simmons-Smith Cyclopropanation Strategy

Referenced in US 2006/0004109 A1

This route addresses the supply chain instability of cyclopropylmethyl halides.

Mechanism & Causality:

  • Allylation: Instead of the cyclopropyl group, an allyl group is introduced first. Allyl bromide is cheap and stable.

  • Cyclopropanation: The alkene of the allyl ether is converted to a cyclopropane ring using the Simmons-Smith reaction (

    
     or 
    
    
    
    ). This carbene-transfer reaction is stereospecific and works well on electron-rich alkenes.
  • Deprotection: Similar to Route A, the benzyl group is removed.

Pros/Cons:

  • + Raw Materials: Avoids expensive cyclopropylmethyl derivatives.

  • - Safety: Organozinc reagents (

    
    ) are pyrophoric; Diiodomethane is toxic.
    
  • - Waste: Generates significant zinc salt waste, impacting the E-factor.

Part 2: Validated Experimental Protocols

Protocol 1: Synthesis via Benzyl Protection (Route A)

Based on optimized conditions from US 7,019,172.

Step 1: Selective Protection (Benzylation)

  • Charge a reactor with Tyrosol (1.0 eq), Acetone (10 vol), and anhydrous

    
      (1.2 eq).
    
  • Add Benzyl Bromide (1.05 eq) dropwise at reflux temperature (

    
    ).
    
  • Reflux for 6–8 hours. Monitor by TLC/HPLC (Disappearance of Tyrosol).

  • Workup: Filter inorganic salts. Evaporate solvent.[1][3][4] Recrystallize from Hexane/Ethyl Acetate.

    • Checkpoint: Product should be a white solid, mp ~85–87°C.

Step 2: Aliphatic Alkylation

  • Dissolve the Benzyl-Tyrosol intermediate (1.0 eq) in dry DMF or DMSO (5 vol).

  • Cool to 0–5°C. Add NaH (60% dispersion, 1.5 eq) in portions. Caution:

    
     gas evolution.
    
  • Stir for 30 mins to ensure alkoxide formation.

  • Add Cyclopropylmethyl bromide (1.2 eq) dropwise.

  • Warm to Room Temp and stir for 4–6 hours.

  • Quench with water. Extract with Ethyl Acetate.[4][5]

    • Validation: Verify formation of the ether linkage via NMR (distinct cyclopropyl protons at

      
       0.2–0.5 ppm).
      

Step 3: Hydrogenolysis (Deprotection)

  • Dissolve the alkylated intermediate in Methanol .

  • Add 5% Pd/C catalyst (5 wt% loading).

  • Hydrogenate at 40–50 psi

    
     pressure for 4 hours at RT.
    
  • Filter catalyst over Celite. Concentrate filtrate.[1]

  • Purify via vacuum distillation or column chromatography.

Protocol 2: Simmons-Smith Variation (Route B)

Critical Step: Cyclopropanation of the Allyl Ether

  • Start with the Allyl ether intermediate (prepared analogously to Step 2 above, using Allyl Bromide).

  • Dissolve in dry Toluene or Dichloromethane under

    
    .
    
  • Add Diethylzinc (

    
    , 1.1 M in hexane, 2.0 eq) at -10°C. Extreme Caution: Pyrophoric.
    
  • Add Diiodomethane (

    
    , 2.0 eq) dropwise, maintaining temp < 0°C.
    
  • Stir at 0°C for 1 hour, then reflux for 2–4 hours.

  • Quench carefully with saturated

    
     solution.
    
    • Note: This generates the cyclopropyl ring from the alkene.

Part 3: Performance Metrics & Visualization

Comparative Data Table
MetricRoute A (Direct Alkylation)Route B (Simmons-Smith)Direct Route (Hypothetical)*
Overall Yield 65 - 75% 50 - 60%< 30%
Purity (HPLC) > 99.5%> 98.0%~ 85% (Mix of isomers)
Reagent Hazard Lachrymator (Cyclopropylmethyl Br)Pyrophoric (

)
Low
Scalability HighMedium (Heat transfer limits)Low
Atom Economy Moderate (Benzyl waste)Low (Zn/Iodine waste)High

*Note: Direct alkylation of Tyrosol without protection leads to significant O-alkylation of the phenol, resulting in difficult-to-separate mixtures.

Reaction Pathway Diagram

SynthesisPathways Tyrosol Tyrosol (4-Hydroxyphenethyl alcohol) Prot_Phenol Step 1: Protection (Benzyl Bromide) Tyrosol->Prot_Phenol Bn_Tyrosol 4-(Benzyloxy)phenethyl alcohol Prot_Phenol->Bn_Tyrosol Alkylation Step 2A: Alkylation (Cyclopropylmethyl Bromide + NaH) Bn_Tyrosol->Alkylation Route A Allylation Step 2B: Allylation (Allyl Bromide) Bn_Tyrosol->Allylation Route B Bn_Ether Benzyl-Protected Ether Alkylation->Bn_Ether Deprotection Final Step: Deprotection (H2, Pd/C) Bn_Ether->Deprotection Allyl_Ether Allyl Ether Intermediate Allylation->Allyl_Ether Simmons Step 3B: Cyclopropanation (Zn/CH2I2) Allyl_Ether->Simmons Simmons->Bn_Ether Product TARGET: This compound Deprotection->Product

Caption: Comparison of Route A (Blue) and Route B (Green). Route A offers fewer steps, while Route B avoids unstable alkyl halides.

References

  • Process for preparation of S-(-)-betaxolol and salts thereof.
  • Preparation method of betaxolol hydrochloride intermediate.
  • Process for preparation of S-(-)-betaxolol and salts thereof (Simmons-Smith Route).
  • Para-(2-methoxyl) ethylphenol synthesis method (General Phenol Protection).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Cyclopropylmethoxy)ethyl]phenol
Reactant of Route 2
Reactant of Route 2
4-[2-(Cyclopropylmethoxy)ethyl]phenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.